2-Chloro-4-cyclohexyl-1,3-thiazole molecular weight and formula
2-Chloro-4-cyclohexyl-1,3-thiazole molecular weight and formula
An In-depth Technical Guide to 2-Chloro-4-cyclohexyl-1,3-thiazole
This technical guide provides a comprehensive overview of 2-Chloro-4-cyclohexyl-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering core physicochemical data, a detailed synthesis protocol, and a proposed characterization workflow.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNS | Calculated |
| Molecular Weight | 201.72 g/mol | Calculated |
| Monoisotopic Mass | 201.0379 Da | Calculated[1][2] |
| IUPAC Name | 2-chloro-4-cyclohexyl-1,3-thiazole | - |
The structure consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. A chlorine atom is substituted at the 2-position, and a cyclohexyl group is attached at the 4-position.
Caption: Molecular structure of 2-Chloro-4-cyclohexyl-1,3-thiazole.
Synthesis Methodology: A Field-Proven Approach
The synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole can be approached through a logical, multi-step process, leveraging established reactions for thiazole synthesis. The most direct pathway involves the formation of an aminothiazole precursor, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This approach offers high yields and regioselectivity.
The synthesis of related 4,5-substituted-2-aminothiazoles has been documented through the reaction of ketones, such as cyclohexanone, with thiourea in the presence of iodine[3]. The subsequent conversion of the 2-amino group to a 2-chloro group is a standard transformation for this class of compounds[3].
Experimental Workflow
Caption: Proposed synthesis workflow for 2-Chloro-4-cyclohexyl-1,3-thiazole.
Step-by-Step Protocol
Part 1: Synthesis of 4-cyclohexyl-1,3-thiazol-2-amine (Intermediate)
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoacetylcyclohexane (1 equivalent) in ethanol.
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Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the alpha-haloketone.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The Hantzsch thiazole synthesis is a reliable and widely used method for constructing the thiazole ring[4].
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude 4-cyclohexyl-1,3-thiazol-2-amine.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.
Part 2: Synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole
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Diazotization: Suspend the 4-cyclohexyl-1,3-thiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
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Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. This step forms the diazonium salt intermediate. Careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution dropwise. Effervescence (evolution of N₂ gas) will be observed.
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Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.
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Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final 2-Chloro-4-cyclohexyl-1,3-thiazole.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 2-Chloro-4-cyclohexyl-1,3-thiazole, a standard battery of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will confirm the presence of the cyclohexyl protons and the single proton on the thiazole ring. The chemical shifts and splitting patterns will be indicative of the final structure.
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¹³C NMR will show the characteristic peaks for the carbon atoms in the thiazole ring and the cyclohexyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂ClNS) by providing a highly accurate mass measurement that matches the calculated monoisotopic mass of 201.0379 Da[1][2]. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) will also be a key diagnostic feature.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C=N and C-S bonds within the thiazole ring and the C-Cl bond.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-cyclohexyl-1,3-thiazole is not available, related chlorinated thiazole compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications
The 2-aminothiazole scaffold is a crucial feature in many biologically active molecules, including anti-infective and anticancer agents[8]. The introduction of a chloro group at the 2-position and a lipophilic cyclohexyl group at the 4-position makes 2-Chloro-4-cyclohexyl-1,3-thiazole an interesting candidate for further investigation in drug discovery programs. It can serve as a versatile building block for the synthesis of more complex molecules.
References
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ResearchGate. (n.d.). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). Available at: [Link]
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Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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PubChem. (n.d.). 42416-23-9 (C9H12ClNS). Available at: [Link]
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PubChem. (n.d.). 179104-32-6 (C9H12ClNS). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
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Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]
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PubChem. (n.d.). 2-cyclohexyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]
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